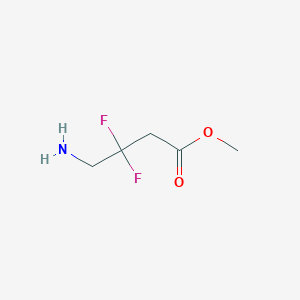

Methyl 4-amino-3,3-difluorobutanoate

Description

Methyl 4-amino-3,3-difluorobutanoate is a fluorinated amino ester with the molecular formula C₈H₁₅F₂N (as per , though discrepancies in formula may exist; see Table 1). Structurally, it features a difluoro substitution at the 3-position of the butanoate backbone and a methyl ester group. The compound is often utilized as a building block in pharmaceutical research, particularly in synthesizing bioactive molecules. Its hydrochloride salt (EN300-749311) is commercially available, with a molecular weight of 189.59 g/mol .

Properties

IUPAC Name |

methyl 4-amino-3,3-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-10-4(9)2-5(6,7)3-8/h2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOQXUGOQDMDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-difluorobutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-difluorobutanoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-difluorobutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Potential Applications

Methyl 4-amino-3,3-difluorobutanoate has potential applications across various fields:

- Pharmaceuticals: It can serve as a lead compound for developing drugs targeting infectious diseases or cancer due to its biological activity.

- Agrochemicals: The introduction of fluorine can enhance biological activity and metabolic stability.

- Drug Synthesis: It has diverse applications, including drug synthesis.

The biological activity of this compound is linked to its structural features. Compounds with amino and fluorine functionalities often exhibit significant pharmacological properties. Interaction studies focus on its binding affinity to biological targets, such as enzymes and receptors. Key areas of investigation include:

- Evaluating the compound's interactions with specific proteins.

- Analyzing its effects on cellular pathways.

- Assessing its overall impact on biological systems.

These studies are crucial for understanding the compound's pharmacodynamics and optimizing its use in drug development. Preliminary studies suggest potential applications:

- Antibacterial development, utilizing 2-aminopyrimidine scaffolds.

- Interactions with biological targets like enzymes and receptors.

Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Physicochemical Properties

Mechanism of Action

The mechanism by which Methyl 4-amino-3,3-difluorobutanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Methyl 4-amino-3,3-difluorobutanoate, such as amino esters, fluorinated substituents, or aromatic groups:

Table 1: Key Properties of this compound and Analogues

*Note: Discrepancies exist in the molecular formula provided in . Theoretical calculations suggest the formula should include oxygen (e.g., C₅H₉F₂NO₂), but the cited source lists C₈H₁₅F₂N .

Structure-Activity Relationships (SAR)

- Fluorine Substitution: this compound’s difluoro group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogues like MDMB .

- Steric Effects: The 3,3-dimethyl group in MDMB increases steric hindrance, reducing receptor selectivity compared to the smaller fluoro substituents in this compound .

- Aromatic vs. Aliphatic Groups: MPP’s phenyl group improves binding to aromatic receptor pockets, whereas this compound’s aliphatic chain favors interactions with hydrophobic regions .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 4-amino-3,3-difluorobutanoate?

The synthesis typically involves a multi-step process, starting with fluorination and amination of a butanoate precursor. Key parameters include:

- Solvent selection : Non-polar solvents (e.g., toluene) improve reactant solubility without side reactions .

- Temperature control : Reactions at 60°C enhance yield but require monitoring to avoid thermal degradation .

- Catalysts : Palladium or copper catalysts may facilitate C-F bond formation, though stoichiometric fluorinating agents (e.g., DAST) are also used .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify protons adjacent to fluorine atoms (e.g., split signals due to coupling with ¹⁹F) .

- ¹⁹F NMR : Directly confirms the presence and positions of fluorine atoms (δ ~ -120 to -150 ppm for CF₂ groups) .

- IR spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and ester C=O (~1730 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during fluorination of the butanoate backbone?

Fluorination can proceed via radical intermediates or SN2 mechanisms, depending on the fluorinating agent. For example:

- Radical pathways : Initiated by light or peroxides, leading to regioselective fluorination but potential over-fluorination .

- Nucleophilic substitution : Requires deprotonation of the β-carbon, which competes with elimination reactions. Computational studies (DFT) help predict transition states and optimize selectivity .

Q. How do steric and electronic effects influence the biological activity of this compound?

- Lipophilicity : The CF₂ group increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Hydrogen bonding : The amino group participates in target binding, but fluorination may reduce basicity, altering interaction kinetics .

- In vitro assays : Use enzyme inhibition studies (e.g., serine hydrolases) to quantify activity shifts caused by fluorine substitution .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies often arise from:

- Impurity profiles : Side products (e.g., over-fluorinated derivatives) may co-elute during chromatography. LC-MS or GC-MS analysis clarifies purity .

- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to reaction conditions .

Stability and Degradation Studies

Q. What are the primary degradation pathways for this compound under physiological conditions?

- Hydrolysis : The ester group is susceptible to enzymatic or acidic hydrolysis, forming 4-amino-3,3-difluorobutanoic acid. Stability assays in PBS (pH 7.4) quantify degradation rates .

- Oxidation : The amino group may oxidize to a nitro derivative under oxidative stress. Use antioxidants (e.g., BHT) in storage buffers .

Q. How does temperature affect long-term storage stability?

- Accelerated stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor via HPLC for degradation products. Lyophilization in inert atmospheres (N₂) extends shelf life .

Comparative Analysis with Structural Analogs

Q. How does this compound differ from trifluoromethyl-substituted analogs in drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.